![molecular formula C15H12N6OS B2435784 4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile CAS No. 440350-67-4](/img/structure/B2435784.png)
4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile
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Overview
Description
The compound “4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to possess diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular formula of the compound is C15H12N6OS, and it has a molecular weight of 324.36.Chemical Reactions Analysis
Pyrimidine derivatives exhibit a wide range of biological activities due to their chemical structure. They can undergo various chemical reactions, including condensation, cyclization, and methylation .Scientific Research Applications
Antiviral Activity
The compound exhibits promising antiviral properties. A series of novel non-glutamate derivatives synthesized from this compound demonstrated 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus—an avian paramyxovirus . Among these derivatives, those containing carboxamide groups synthesized using five-membered heteroaryl amines exhibited the highest antiviral activity.
Cancer Research
While specific studies on this compound are limited, its pyrrolo[2,3-d]pyrimidine skeleton suggests potential in cancer research. Similar compounds have been explored for their antitumor activity. Further investigations into its effects on cancer cell lines could reveal valuable insights .
Enzyme Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold has been associated with enzyme inhibition. Although direct studies on this compound are scarce, its structural similarity to known inhibitors warrants investigation. Researchers could explore its potential as an enzyme inhibitor, particularly against dihydrofolate reductase (DHFR) or other relevant enzymes .
Antibacterial and Antifungal Activity
The pyrrolo[2,3-d]pyrimidine core has been associated with antibacterial and antifungal properties. Although direct evidence for this compound is lacking, its structural features suggest potential. Screening assays against relevant pathogens could provide valuable insights .
Drug Design and Modification
Understanding the compound’s structure and its relationship to existing drugs like Pemetrexed allows for rational drug design. Researchers can explore modifications in different regions (heterocyclic, bridge, benzyol, and glutamic acid) to optimize pharmacological properties. This compound could serve as a starting point for novel drug development .
Mechanism of Action
Target of Action
It belongs to the class of pyrimidines, which are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzymatic activity, disruption of nucleic acid synthesis, or modulation of receptor signaling .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets. These can include pathways related to cell growth and proliferation, immune response, and metabolic processes .
Result of Action
Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .
Future Directions
Pyrimidine derivatives, including “4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile”, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research could focus on exploring their potential in other therapeutic areas, improving their selectivity and effectiveness, and reducing any associated side effects .
properties
IUPAC Name |
4-amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS/c1-9-3-2-4-12-19-11(5-13(22)21(9)12)8-23-15-18-7-10(6-16)14(17)20-15/h2-5,7H,8H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTSPZSOUJOZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC=C(C(=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]pyrimidine-5-carbonitrile |
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